molecular formula C21H26FN5O2 B2761731 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-90-1

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2761731
CAS No.: 851937-90-1
M. Wt: 399.47
InChI Key: KMCPMHJKQUVNRE-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26FN5O2 and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Novel Derivatives and Receptor Affinity

New derivatives of purine-2,6-dione have been designed to evaluate their affinity and selectivity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7, which have potential psychotropic activity. These derivatives display anxiolytic and antidepressant properties. Modifications of the purine core have led to the identification of compounds with promising pharmacological profiles, suggesting their utility in designing new ligands for serotonin receptors with potential applications in treating psychological disorders (Chłoń-Rzepa et al., 2013).

Water-Soluble Xanthine Derivatives

The development of water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases highlights another significant area of research. These compounds target adenosine receptors (A1/A2A) and monoamine oxidases (MAO), showing potential for symptomatic and disease-modifying treatments in neurodegenerative disorders (Brunschweiger et al., 2014).

Analgesic Properties

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has shown significant analgesic and anti-inflammatory effects. This study indicates that these compounds could represent a new class of analgesic and anti-inflammatory agents, warranting further pharmacological evaluation (Zygmunt et al., 2015).

Antimycobacterial Activity

Synthesis and evaluation of 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents have demonstrated potent inhibitory activities against Mycobacterium tuberculosis. This research underlines the importance of specific structural modifications for enhancing antimycobacterial efficacy, contributing valuable insights into the development of new therapeutic agents for tuberculosis (Braendvang & Gundersen, 2007).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups has led to the identification of compounds with moderate to good inhibitory activities against DPP-IV, a key enzyme in glucose metabolism. This work contributes to the search for new therapeutic options for diabetes management (Mo et al., 2015).

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCPMHJKQUVNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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